

Preclinical Profile of YNT-185: A Novel Orexin Receptor 2 Agonist

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Compound of Interest		
Compound Name:	Ynt-185	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: YNT-185 is a potent and selective, non-peptide small molecule agonist for the orexin receptor 2 (OX2R).[1] Developed through extensive research and synthesis efforts, YNT-185 has emerged as a promising therapeutic candidate for disorders characterized by a deficiency in the orexin system, most notably narcolepsy.[2][3] Orexins, comprising orexin-A and orexin-B, are hypothalamic neuropeptides that play a crucial role in the regulation of wakefulness.[2] The loss of orexin-producing neurons is the underlying cause of narcolepsy, a sleep disorder marked by excessive daytime sleepiness and cataplexy.[2][4] YNT-185 is designed to mimic the action of orexin, thereby addressing the core mechanism of the disease.

[3] This document provides a comprehensive overview of the preclinical data available for YNT-185, focusing on its pharmacological properties, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Pharmacological Profile

YNT-185 demonstrates high selectivity for the human orexin 2 receptor. In vitro studies have quantified its potency and selectivity, highlighting its potential for targeted therapeutic action.



Parameter	Receptor	Value	Cell Line	Reference
EC50	Human OX2R	28 nM (0.028 μM)	СНО	[1]
EC50	Human OX1R	2.75 μΜ	СНО	[1]
Selectivity	OX1R / OX2R	~100-fold	СНО	

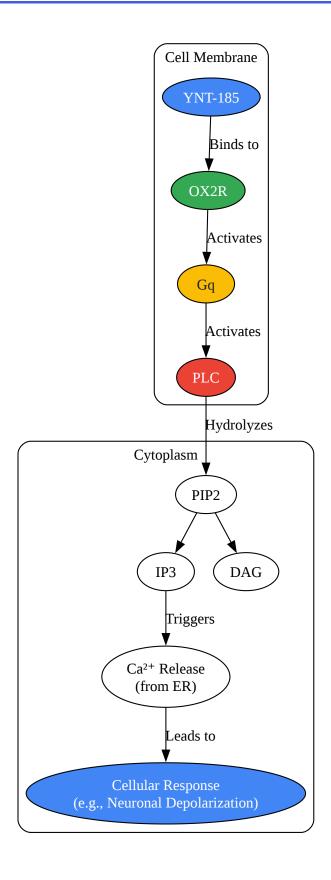
In Vitro Studies

The mechanism of action of **YNT-185** has been validated through various in vitro experiments, including cell-based assays and electrophysiology on brain slices.

Experimental Protocol: In Vitro Receptor Activation Assay

- Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with either human OX1R or OX2R were utilized.
- Methodology: The potency of **YNT-185** was determined by measuring the concentration-dependent increase in intracellular calcium (Ca²⁺) in the transfected CHO cells upon agonist application. The EC₅₀ values were calculated from the resulting dose-response curves.[5]
- Signaling Pathway: Orexin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit.[5] Activation of the receptor by an agonist like **YNT-185** leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[5]





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Simplified Orexin 2 Receptor (OX2R) signaling pathway activated by YNT-185.



Electrophysiological Studies

In mouse brain slices, **YNT-185** was shown to depolarize OX2R-expressing histaminergic neurons in the tuberomammillary nucleus (TMN) in a dose-dependent manner.[6] This effect mimics the action of endogenous orexin and provides a direct link between receptor activation and neuronal activity.[6]

In Vivo Preclinical Efficacy

The therapeutic potential of **YNT-185** has been demonstrated in several mouse models of narcolepsy.

Experimental Protocol: In Vivo Studies in Mouse Models

- Animal Models:
 - Wild-type C57BL/6J mice were used to assess the wake-promoting effects of YNT-185.[7]
 - Orexin knockout (OXKO) mice and orexin/ataxin-3 mice (in which orexin neurons are genetically ablated) served as models for narcolepsy.[7][8]
 - Orexin receptor-deficient (OXRDKO) mice were used as a negative control to confirm the on-target effects of YNT-185.[8]
- Administration: YNT-185 was administered either intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.).[7][8]
- Endpoint Measurement: Sleep/wake states were monitored by recording electroencephalography (EEG) and electromyography (EMG). Cataplexy-like episodes were often induced by chocolate and the latency to the first sleep-onset REM (SOREM) period was measured.[6][7]

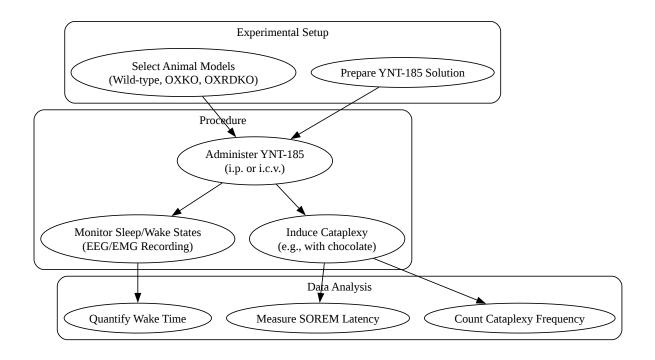
Summary of In Vivo Findings



Animal Model	Administration Route	Dose	Key Findings	Reference
Wild-type mice	i.c.v.	30-300 nmol	Significantly increased wake time in a dosedependent manner.	[7]
Wild-type mice	i.p.	20-40 mg/kg	Increased wakefulness.	[1]
Orexin knockout (OXKO) mice	i.p.	40 and 60 mg/kg	Significantly increased the latency to the first SOREM. Suppressed cataplexy-like episodes.	[7][8]
Orexin/ataxin-3 mice	i.p.	40 mg/kg	Significantly decreased the frequency of chocolate- induced SOREMs.	[6][7]
Orexin receptor- deficient (OXRDKO) mice	i.p.	40 and 60 mg/kg	No significant effect on SOREM latency, confirming OX2R as the target.	[7]

Notably, peripherally administered **YNT-185** was able to cross the blood-brain barrier and exert its effects.[7] Furthermore, repeated administration did not lead to desensitization in its ability to suppress cataplexy-like episodes.[4][8] **YNT-185** also promoted wakefulness without causing an immediate rebound sleep effect.[8]





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General workflow for in vivo preclinical evaluation of YNT-185.

Pharmacokinetics and Drug-like Properties

Initial development of **YNT-185** focused on improving the physicochemical properties of earlier compounds to enhance characteristics like water solubility.[2] While detailed pharmacokinetic parameters are not extensively published in the reviewed literature, the in vivo efficacy of peripherally administered **YNT-185** confirms its ability to penetrate the blood-brain barrier.[7] However, some studies have noted that **YNT-185** has limited in vivo efficacy, which has prompted the development of newer OX2R agonists like TAK-925.[9]

Conclusion



YNT-185 is a foundational selective OX2R agonist that has provided a crucial proof-of-concept for the therapeutic strategy of targeting this receptor to treat narcolepsy.[4][8] Preclinical studies have consistently demonstrated its ability to promote wakefulness and ameliorate cataplexy-like symptoms in relevant animal models.[6][7] The data gathered from the investigation of **YNT-185** has paved the way for the development of a new class of drugs with the potential to fundamentally address the orexin deficiency in narcolepsy and other hypersomnolence disorders.[4][9]

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